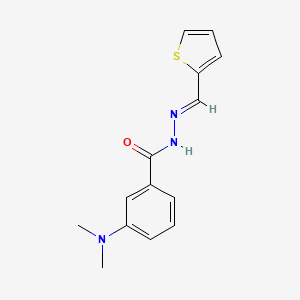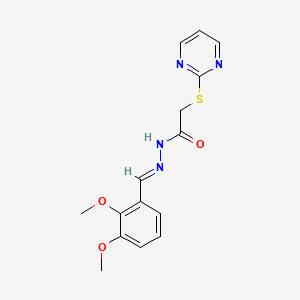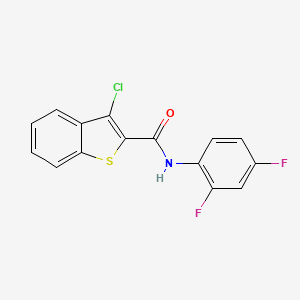
4-(4-methylphenyl)-2(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known for their wide range of biological activities and are used in the development of various pharmaceuticals . The “4-(4-methylphenyl)-2(1H)-quinazolinone” you mentioned likely has a quinazolinone core with a 4-methylphenyl group attached.
Molecular Structure Analysis
Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a heterocycle containing two nitrogen atoms . The 4-methylphenyl group would likely be attached to the fourth carbon of the quinazolinone core.Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions “4-(4-methylphenyl)-2(1H)-quinazolinone” can undergo would depend on its exact structure and the reaction conditions.Aplicaciones Científicas De Investigación
Pharmaceutical Research: Antileishmanial and Antimalarial Activities
Quinazolinone derivatives, including 4-(4-methylphenyl)-1~{H}-quinazolin-2-one, have been explored for their potential in treating tropical diseases such as leishmaniasis and malaria. These compounds have shown promising results in inhibiting the growth of pathogens responsible for these diseases . The antileishmanial and antimalarial evaluations of these derivatives are crucial in the development of new therapeutic agents.
Organic Synthesis: Intermediate for Heterocyclic Compounds
In organic chemistry, 4-(4-methylphenyl)-1~{H}-quinazolin-2-one serves as a valuable intermediate for the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of a wide range of derivatives with potential applications in medicinal chemistry and material science .
Material Science: Optical and Spectral Studies
The compound’s unique structural features make it suitable for optical and spectral studies in material science. Researchers have utilized it to understand the properties of semiorganic single crystals, which are important in the development of optical devices .
Chemical Properties and Synthesis
The chemical and physical properties of quinazolinone derivatives are of significant interest. Studies on 4-(4-methylphenyl)-1~{H}-quinazolin-2-one have contributed to a better understanding of its solubility, melting points, and structural characteristics, which are essential for its application in synthesis and formulation .
Biological Properties: Analgesic and Anti-inflammatory Activities
Quinazolinone derivatives are known for their analgesic and anti-inflammatory properties. Research into 4-(4-methylphenyl)-1~{H}-quinazolin-2-one could lead to the development of new pain relief medications and anti-inflammatory drugs .
Pharmacokinetics and Pharmacodynamics
The study of the pharmacokinetics and pharmacodynamics of quinazolinone derivatives is vital for understanding how these compounds interact with biological systems. This research can inform dosage, efficacy, and safety profiles for potential pharmaceutical applications .
Mecanismo De Acción
Target of Action
The primary targets of 4-(4-methylphenyl)-1~{H}-quinazolin-2-one are currently under investigation .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
The compound is likely to influence multiple pathways due to its potential interactions with various targets . More research is needed to identify these pathways and understand their downstream effects.
Result of Action
It is believed to cause changes in cellular processes, but the specific effects are still under investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-methylphenyl)-1~{H}-quinazolin-2-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methylphenyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(18)17-14/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDEMFDWKLSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-p-Tolyl-quinazolin-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)



![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)

![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

phosphinic acid](/img/structure/B5527072.png)